molecular formula C9H20O B092128 2,6-Dimethyl-3-heptanol CAS No. 19549-73-6

2,6-Dimethyl-3-heptanol

Cat. No. B092128
CAS RN: 19549-73-6
M. Wt: 144.25 g/mol
InChI Key: XZDMJRIWJSNEGC-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-heptanol is an organic compound with the molecular formula C9H20O . It is also known by other names such as Dimetol .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-heptanol consists of a chain of nine carbon atoms (heptanol), with two methyl groups (CH3) attached to the second and sixth carbon atoms . The third carbon atom is bonded to a hydroxyl group (OH), making it an alcohol .


Physical And Chemical Properties Analysis

2,6-Dimethyl-3-heptanol has a molecular weight of 144.2545 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

  • Use as a Fragrance Ingredient : 2,6-Dimethyl-2-heptanol, closely related to 2,6-Dimethyl-3-heptanol, is a member of the fragrance structural group branched chain saturated alcohols. It has been extensively reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient (Mcginty, Scognamiglio, Letizia, & Api, 2010).

  • Infrared Spectroscopy Studies : Infrared spectroscopy of symmetric branched isomers of heptanol, including compounds similar to 2,6-Dimethyl-3-heptanol, reveals that branching and steric hindrance significantly influence aggregation in associating systems, impacting hydrogen bonding networks (Serra, Rocha, Rathke, Růžička, Fulem, & Kiefer, 2017).

  • Synthesis of Chiral Auxiliaries : 2,6-Dimethyl-3,5-heptanediol, structurally similar to 2,6-Dimethyl-3-heptanol, has been synthesized for use as a chiral auxiliary in chemical reactions. Its absolute configuration was determined, showcasing its potential application in stereospecific syntheses (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).

  • Sensory Properties in Fragrances : Research on compounds like 2,6-Dimethyl-4-propyl-1,3-oxathiane, derived from 2,6-Dimethyl-3-heptanol, has shown the significant impact of substituent positions and orientations on sensory properties in fragrances. This highlights the role of such compounds in developing nuanced fragrances (Riegel, Wakabayashi, Wakabayashi, Rynešová, Dudko, Eisenreich, & Engel, 2022).

  • Biodegradation of Related Compounds : The biodegradation of branched alcohols like 2,6-Dimethyl-3-heptanol has been studied to understand their environmental impact and degradation pathways, as seen in the study of Sphingomonas TTNP3's degradation of related nonylphenol isomers (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004).

  • Liquid-Liquid Extraction in Nuclear Reprocessing : In nuclear reprocessing, 2,6-Dimethyl-4-heptanol, structurally similar to 2,6-Dimethyl-3-heptanol, has been investigated for its role in the liquid-liquid extraction of radioactive elements, demonstrating its potential application in nuclear waste management and resource recovery (Knight, Eitrheim, Nelson, & Schultz, 2015).

Safety And Hazards

2,6-Dimethyl-3-heptanol is a combustible liquid and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

2,6-dimethylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-7(2)5-6-9(10)8(3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDMJRIWJSNEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871294
Record name 3-heptanol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-heptanol

CAS RN

19549-73-6
Record name 2,6-Dimethyl-3-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-heptanol, 2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Sugimura, M Yoshikawa, T Yoneda… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Optically pure 2,6-dimethyl-3,5-heptanediol (1), a new chiral auxiliary, has been prepared by the enantiodifferentiating hydrogenation of 2,6-dimethyl-3,5-heptanedione over tartaric acid…
Number of citations: 16 www.journal.csj.jp
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
ED Morgan, RR Do Nascimento, SJ Keegans… - Journal of chemical …, 1999 - Springer
The chemical contents of the mandibular glands of workers of eight species of ponerine ants have been analyzed and quantified. In three species (Ectatomma sp. from Brazil, …
Number of citations: 47 link.springer.com
S Liu, H Liu, Z Xia… - Journal of chemical …, 1999 - ACS Publications
The oxygen atom in the hydroxyl group OH of an alcohol molecule is considered a pseudo-carbon atom, like a carbon atom in alkanes, for our present case of extension from alkanes to …
Number of citations: 59 pubs.acs.org
L Mu, C Feng, L Xu - MATCH Commun. Math. Comput. Chem, 2006 - match.pmf.kg.ac.rs
A novel edge degree fi for heteroatom and multiple bonds in molecular graph is derived on the basis of the edge degree δ (er). A novel edge connectivity index mF is introduced. The …
Number of citations: 5 match.pmf.kg.ac.rs
TG Bontinis, H Mallatou, EC Pappa, T Massouras… - Small Ruminant …, 2012 - Elsevier
The proteolytic, lipolytic changes and the volatile profile of Xinotyri goat's cheese (an artisanal variety produced in the mountains of Naxos, a Greek island of the Aegean Sea) were …
Number of citations: 106 www.sciencedirect.com
C Cao, S Liu, Z Li - Journal of chemical information and computer …, 1999 - ACS Publications
The inner molecular polarizability index (IMPI) was developed based on the polarizability effect index (PEI). Three parameters were calculated: N C(eff) , the quasi-length of carbon chain…
Number of citations: 57 pubs.acs.org

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